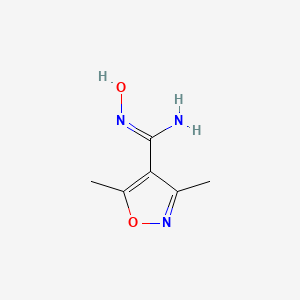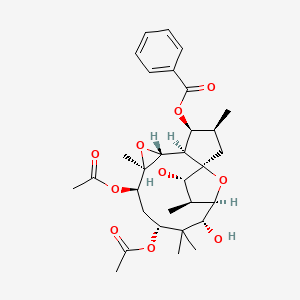
Lithium silicon
Vue d'ensemble
Description
Synthesis Analysis
Silicon (Si) has emerged as a potent anode material for lithium-ion batteries (LIBs), but faces challenges like low electrical conductivity and significant volume changes during lithiation/delithiation, leading to material pulverization and capacity degradation . Recent research on nanostructured Si aims to mitigate volume expansion and enhance electrochemical performance .
Molecular Structure Analysis
The precise mechanism of action of Li+ as a mood-stabilizing agent is currently unknown. It is possible that Li+ produces its effects by interacting with the transport of monovalent or divalent cations in neurons .
Chemical Reactions Analysis
Lithium Silicon is a reducing agent. Reacts with oxidizing agents. Reacts, usually vigorously, with any substance having active hydrogen atoms to liberate gaseous hydrogen .
Physical And Chemical Properties Analysis
Lithium Silicon is a black lustrous powder or cohesive lump with a sharp irritating odor . It is an alloy of lithium and silicon. The powder reacts with water or moisture in air to form lithium hydroxide and flammable hydrogen gas .
Applications De Recherche Scientifique
Si as a Promising Anode for LIBs : Silicon is considered one of the most promising next-generation anodes for lithium-ion batteries due to its exceptional capacity and proper working voltage. However, the dramatic volume change during lithiation/delithiation processes results in poor cyclic stability, which is a critical problem hindering its practical application (Zuo, Zhu, Müller‐Buschbaum, & Cheng, 2017).
Improving LIB Storage Properties : Strategies to improve the anode's cyclability and rate capability in LIBs involve controlling the nanostructure and morphology of the Si electrode and incorporating conductive species (Du, Wang, & Chen, 2016).
Role of Electrolyte Additives and Binders : Designer electrolyte additives and polymeric binders are considered economical and effective strategies to mitigate the disadvantages of silicon anodes, such as excessive volume changes and low electrical and ionic conductivities (Eshetu & Figgemeier, 2019).
Challenges of Silicon-Based Anodes : Despite its high specific capacity, silicon anodes face challenges like large volume changes and structural degradation, hindering wide commercialization. Understanding lithiation and delithiation behaviors and interphase reaction mechanisms is crucial for developing practical silicon electrodes for LIBs (Zhang, Wang, Xiao, Xu, Graff, Yang, Choi, Wang, Li, & Liu, 2013).
Silicon Monoxide as Anode Material : Silicon monoxide (SiO) has high specific capacity and suitable charge potential for LIBs, but faces challenges like severe volume change during lithiation/delithiation and low electrical conductivity, affecting interfacial stability and electrochemical performance (Zhu, Li, Hu, Zhang, & Zhao, 2022).
Silicon Nanowire Anodes : Silicon nanowire anodes can accommodate large strain without pulverization, providing good electronic contact and conduction, and maintain high capacity with minimal fading during cycling (Chan, Peng, Liu, Mcilwrath, Zhang, Huggins, & Cui, 2008).
Pomegranate-Inspired Silicon Anodes : A pomegranate-inspired hierarchical structure for silicon anodes addresses issues like structural degradation and instability of the solid-electrolyte interphase caused by large volume change during cycling, leading to improved cyclability and capacity retention (Liu, Lu, Zhao, McDowell, Lee, Zhao, & Cui, 2014).
Carbon-Silicon Hybrids for Lithium Storage : Carbon-silicon hybrid materials, classified based on dimensional variations, are explored to improve lithium storage performance of silicon, with synergistic effects enhancing performance (Zhang, Kong, Li, & Zhi, 2018).
Self-Healing Binders for Silicon Anodes : Self-healing binders like poly(ether-thioureas) can repair damage to silicon anodes in situ, buffering volume changes and overcoming mechanical strain during charge/discharge processes, enhancing the longevity of silicon-based LIBs (Chen, Wu, Su, Chen, Yan, Al-Mamun, Tang, & Zhang, 2021).
Acoustic Emission in Silicon Electrodes : Acoustic emission techniques help understand structural changes in silicon electrodes for LIBs, revealing that brittle fracture of silicon particles during alloying is a primary cause of rapid decay in cell capacity (Rhodes, Dudney, Lara-Curzio, & Daniel, 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
lithium;silicon | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLDJSZFKQJMKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li.Si, LiSi | |
| Record name | LITHIUM SILICON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1003 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
35.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lithium silicon appears as a black lustrous powder or cohesive lump with a sharp irritating odor. An alloy of lithium and silicon. | |
| Record name | LITHIUM SILICON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1003 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Lithium silicon | |
CAS RN |
68848-64-6 | |
| Record name | LITHIUM SILICON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1003 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lithium alloy, nonbase, Li,Si | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68848-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





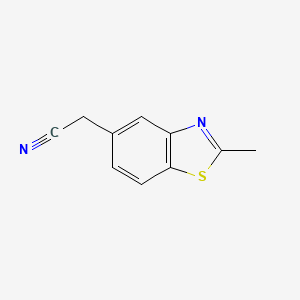
![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(Z)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B561374.png)
![3-Oxa-8,11-diazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B561377.png)
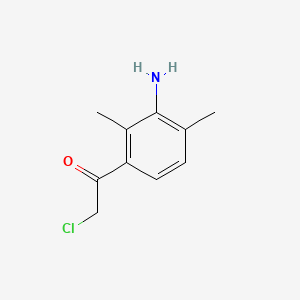
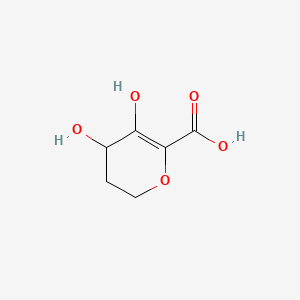

![6-Thia-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B561381.png)
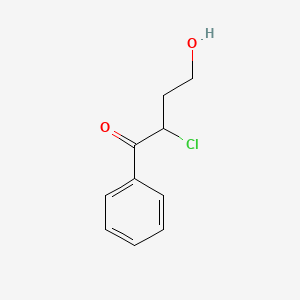
![1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol](/img/structure/B561383.png)
![Bicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B561384.png)
